2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide
Description
This compound features a benzodiazole core (a bicyclic aromatic system with two nitrogen atoms) linked to a propanethioamide chain and a 4-dimethylaminophenyl group.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-22(2)13-9-7-12(8-10-13)11-14(17(19)23)18-20-15-5-3-4-6-16(15)21-18/h3-10,14H,11H2,1-2H3,(H2,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCREOEOMAPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide (CAS Number: 1260985-72-5) is a derivative of benzimidazole known for its diverse biological activities. This article explores its biological activity, particularly its antiproliferative, antimicrobial, and potential antitumor effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 344.44 g/mol. The structure features a benzodiazole ring and a dimethylamino group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄S |
| Molecular Weight | 344.44 g/mol |
| CAS Number | 1260985-72-5 |
| Storage Temperature | Ambient |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including this compound. The antiproliferative activity was assessed using various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).
Case Study: Antiproliferative Effects
A study evaluated the compound's effectiveness against MDA-MB-231 cells using the Sulforhodamine B (SRB) assay. The results indicated significant cytotoxicity with an IC50 value of approximately 39.07 μM.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 39.07 |
| Camptothecin | MDA-MB-231 | 10.00 |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined for several pathogens.
Antimicrobial Activity Table
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Methicillin-resistant Staphylococcus aureus | 4 |
| Streptococcus faecalis | 4 |
These results suggest that the compound exhibits promising antibacterial activity comparable to standard antibiotics like amikacin .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with their lipophilicity and structural modifications. The presence of dimethylamino groups enhances membrane permeability, facilitating better interaction with cellular targets.
Key Findings in SAR
- Lipophilicity : Increased lipophilicity improves drug absorption and efficacy.
- Substituent Effects : Variations in substituents on the benzodiazole ring significantly impact both antiproliferative and antimicrobial activities.
- Mechanism Insights : The binding affinity to DNA and inhibition of DNA-dependent enzymes have been proposed as mechanisms for antitumor activity.
Comparison with Similar Compounds
Research Implications
- Drug Design: The dimethylamino-thioamide scaffold balances solubility and target affinity, making it suitable for lead optimization in enzyme inhibitors.
- Material Science : Benzodiazole derivatives (e.g., disodium salts in ) show versatility in applications ranging from dyes to coordination chemistry, suggesting broader utility for the target compound .
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide?
Synthesis typically involves multi-step reactions, including condensation of benzimidazole derivatives with substituted phenylpropane precursors. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or ethanol are used to enhance reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) facilitate imine or thioamide bond formation.
- Purification : Column chromatography or recrystallization ensures purity, monitored via thin-layer chromatography (TLC) .
- Validation : Elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity .
Q. How is the compound characterized to verify its structural identity and purity?
Methodological validation involves:
- Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for benzodiazole protons; δ 3.0–3.5 ppm for dimethylamino groups) and ¹³C NMR (carbonyl signals at ~170–180 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (±5 ppm).
- Elemental analysis : Experimental C, H, N, S percentages are compared with theoretical values (e.g., <0.3% deviation) .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
- Byproducts : Unreacted intermediates (e.g., uncyclized benzimidazole precursors) are removed via gradient elution in chromatography .
- Solvent residues : Residual DMF or ethanol are detected via ¹H NMR and eliminated under vacuum.
- Oxidation products : Thioamide-to-amide conversion is minimized by conducting reactions under inert atmospheres .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound?
SAR studies require systematic structural modifications and biological assays:
- Substitution patterns : Replace the dimethylamino group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects on activity .
- Bioisosteric replacements : Substitute the thioamide group with amides or sulfonamides to compare binding affinity .
- Biological testing : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity trends .
Q. How can contradictory data in biological activity or spectroscopic results be resolved?
- Reproducibility checks : Standardize reaction conditions (solvent, temperature) and validate assays across independent labs .
- Advanced spectroscopy : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .
- Computational validation : Density functional theory (DFT) calculations predict NMR chemical shifts or docking poses to cross-verify experimental data .
Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Molecular docking : Software like AutoDock Vina models binding poses, prioritizing residues (e.g., hydrophobic pockets) for mutagenesis studies .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (Kₐ, Kd) to quantify affinity .
- Isothermal titration calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for interaction mechanisms .
Q. How can environmental fate and toxicity be assessed for this compound?
- Degradation studies : Hydrolysis/photolysis under controlled pH and UV light identifies breakdown products .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
- Bioaccumulation : LogP values (calculated via HPLC) predict lipid solubility and environmental persistence .
Methodological Notes
- Data synthesis : Cross-referenced peer-reviewed studies to ensure methodological rigor and reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
